Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core, a fluorobutylsulfonylamino group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions One common approach is to start with the pyrrolo[2,3-b]pyridine core, which can be synthesized through a series of cyclization reactionsThe final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can result in a variety of substituted pyridine derivatives .
Scientific Research Applications
Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobutylsulfonylamino group can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the pyrrolo[2,3-b]pyridine core can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 3-(4-bromobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
- Methyl 3-(4-iodobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate
Uniqueness
The uniqueness of Methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate lies in the presence of the fluorine atom, which imparts distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to target proteins. These properties make it a valuable compound for various applications in scientific research and drug development .
Properties
IUPAC Name |
methyl 3-(4-fluorobutylsulfonylamino)-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4S/c1-18-12(14(19)22-2)11(10-6-5-8-16-13(10)18)17-23(20,21)9-4-3-7-15/h5-6,8,17H,3-4,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDSLVDZIUDFPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=C1N=CC=C2)NS(=O)(=O)CCCCF)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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